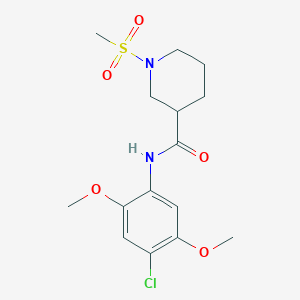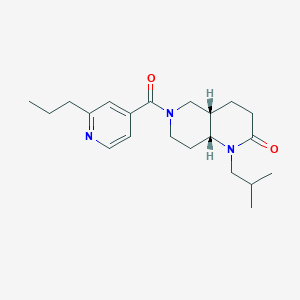![molecular formula C20H20N4O2 B5373017 N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5373017.png)
N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as DMPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea. These include the investigation of its potential use as a therapeutic agent for various diseases, the development of novel this compound derivatives with improved properties, and the exploration of its potential use in material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in complex biological systems.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3,4-dimethylaniline with 4-(6-methyl-3-pyridazinyl)phenol in the presence of an acid catalyst. The resulting product is then treated with phosgene to obtain this compound. Other methods involve the reaction of 3,4-dimethylaniline with 4-(6-methyl-3-pyridazinyl)isocyanate or the reaction of 3,4-dimethylphenyl isocyanate with 4-(6-methyl-3-pyridazinyl)phenol.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been extensively studied in various fields of scientific research, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, this compound has been studied as a potential herbicide and fungicide. In material science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-4-6-17(12-14(13)2)22-20(25)21-16-7-9-18(10-8-16)26-19-11-5-15(3)23-24-19/h4-12H,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNKSHARWVVUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]-5-ethylpyridine](/img/structure/B5372939.png)
![(1S)-11-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5372952.png)



![methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5372985.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372992.png)
![5-{3-chloro-5-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372996.png)
![2-[3-(4-fluorophenyl)propanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372997.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5373007.png)


![N-methyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5373051.png)
